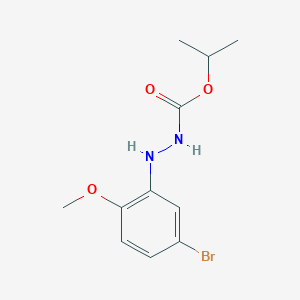

1-Methylethyl 2-(5-bromo-2-methoxyphenyl)hydrazinecarboxylate

Descripción

1-Methylethyl 2-(5-bromo-2-methoxyphenyl)hydrazinecarboxylate is a hydrazinecarboxylate ester characterized by a substituted phenyl ring (5-bromo-2-methoxy substituents) linked to a hydrazinecarboxylate group and an isopropyl ester moiety. Bifenazate is a commercial acaricide with a biphenyl backbone and a 4-methoxy substituent . The target compound differs in its substitution pattern, featuring a single phenyl ring with bromine and methoxy groups at positions 5 and 2, respectively.

Propiedades

Fórmula molecular |

C11H15BrN2O3 |

|---|---|

Peso molecular |

303.15 g/mol |

Nombre IUPAC |

propan-2-yl N-(5-bromo-2-methoxyanilino)carbamate |

InChI |

InChI=1S/C11H15BrN2O3/c1-7(2)17-11(15)14-13-9-6-8(12)4-5-10(9)16-3/h4-7,13H,1-3H3,(H,14,15) |

Clave InChI |

FZNFYOBXIXCHON-UHFFFAOYSA-N |

SMILES canónico |

CC(C)OC(=O)NNC1=C(C=CC(=C1)Br)OC |

Origen del producto |

United States |

Métodos De Preparación

Molecular Structure

The compound contains a hydrazine moiety linked to a substituted aromatic ring with bromine and methoxy groups.

Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | \$$ C{12}H{15}BrN2O3 \$$ |

| Molecular Weight | 303.16 g/mol |

| Melting Point | Not specified |

| Density | Not specified |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

| Reactivity | Reacts with strong oxidizing agents |

Chemical Reactions

This compound can participate in oxidation, reduction, and substitution reactions. Potassium permanganate can be used as an oxidizing agent, and sodium borohydride can be used as a reducing agent. The specific conditions such as temperature, solvent choice, and concentration influence the reaction pathways and product distributions.

Análisis De Reacciones Químicas

1-Methylethyl 2-(5-bromo-2-methoxyphenyl)hydrazinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into simpler derivatives.

Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

1-Methylethyl 2-(5-bromo-2-methoxyphenyl)hydrazinecarboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Employed in studies involving the detection and quantification of pesticides.

Industry: Utilized in the production of pesticides and in quality control testing for agricultural products.

Mecanismo De Acción

The mechanism of action of 1-Methylethyl 2-(5-bromo-2-methoxyphenyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound’s hydrazinecarboxylate group can form covalent bonds with target proteins, leading to inhibition of their activity. This mechanism is particularly useful in its role as a miticide, where it disrupts the normal functioning of mite pests.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The table below highlights structural differences between the target compound and related hydrazinecarboxylates:

*Inferred formula; †Calculated based on atomic composition.

Structural Insights:

- Bifenazate (C₁₇H₂₀N₂O₃) contains a biphenyl group with a 4-methoxy substituent, contributing to its higher molecular weight (300.35 g/mol) and acaricidal activity .

- The target compound replaces the biphenyl group with a brominated phenyl ring, increasing its molecular weight (~325.15 g/mol) due to bromine’s high atomic mass (79.9 g/mol).

- Methyl hydrazinecarboxylate derivatives (e.g., ) prioritize chromone or heterocyclic substituents for enzyme inhibition, demonstrating how aryl group modifications dictate biological targeting .

Physicochemical Properties

- Bifenazate : Melting point = 120°C; purity >95% . Its biphenyl structure enhances lipophilicity, favoring pesticidal activity .

- Target Compound : Predicted to exhibit higher density and lower solubility in polar solvents due to bromine’s electronegativity and steric bulk.

- tert-Butyl Derivatives (e.g., ): Bulkier ester groups (e.g., tert-butyl) improve thermal stability but reduce solubility compared to isopropyl esters .

Actividad Biológica

1-Methylethyl 2-(5-bromo-2-methoxyphenyl)hydrazinecarboxylate, also known by its CAS number 956748-17-7, is a compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H15BrN2O3

- Molecular Weight : 303.152 g/mol

- SMILES Notation : COc1ccc(Br)cc1NNC(=O)OC(C)C

- IUPAC Name : propan-2-yl N-(5-bromo-2-methoxyanilino)carbamate

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

- Antioxidant Properties : The presence of the methoxy group and the bromine atom in its structure indicates potential antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

- Cytotoxic Effects : Some research indicates that hydrazine derivatives exhibit cytotoxic properties against various cancer cell lines, suggesting a possible role in cancer therapy.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the cytotoxic effects and mechanism of action of this compound:

- Cell Lines Tested : Commonly used cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Assays Used :

- MTT Assay for cell viability.

- Apoptosis assays to determine the compound's ability to induce programmed cell death.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.4 | Induction of apoptosis |

| MCF-7 | 22.8 | Cell cycle arrest |

| A549 | 18.6 | Reactive oxygen species generation |

Case Studies

-

Study on Antitumor Activity :

A recent study evaluated the antitumor activity of various hydrazine derivatives, including this compound. The results indicated significant cytotoxicity against multiple cancer cell lines, with an emphasis on the compound's ability to induce apoptosis through mitochondrial pathways. -

Research on Metabolic Stability :

Research focusing on the metabolic stability of this compound revealed that it undergoes significant biotransformation in liver microsomes, indicating potential interactions with Cytochrome P450 enzymes. This suggests that the compound may affect drug metabolism and efficacy when used in conjunction with other therapeutic agents.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-methylethyl 2-(5-bromo-2-methoxyphenyl)hydrazinecarboxylate, and what critical reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves coupling hydrazine derivatives with ester-containing precursors. For example, hydrazine hydrate reacts with esters under reflux in methanol, as demonstrated in analogous hydrazide syntheses (e.g., 5-bromobenzofuran-2-carbohydrazide) . Key parameters include:

- Reaction Time : Prolonged reflux (8–12 hours) ensures complete conversion.

- Solvent Choice : Methanol or ethanol optimizes solubility and minimizes side reactions.

- Stoichiometry : Excess hydrazine hydrate (2:1 molar ratio) drives the reaction to completion .

Q. Which spectroscopic techniques are most effective for characterizing structural and functional groups in this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy, bromophenyl, and hydrazinecarboxylate groups. For example, methoxy protons resonate at δ 3.7–3.9 ppm, while aromatic protons split due to bromine’s deshielding effect .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion for C₁₁H₁₄BrN₂O₃) and fragmentation patterns .

- IR Spectroscopy : Stretching frequencies for N–H (3200–3400 cm⁻¹) and C=O (1700–1750 cm⁻¹) validate hydrazine and ester functionalities .

Q. How does the bromine substituent at the 5-position influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom acts as an electron-withdrawing group, activating the aromatic ring for electrophilic substitution at the para position. For example, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the bromine can be replaced by aryl/heteroaryl groups . Computational studies (e.g., DFT) predict enhanced electrophilicity at the 5-position due to bromine’s inductive effects .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound using statistical models like Design of Experiments (DoE)?

- Methodological Answer :

- Factor Screening : Variables such as temperature (60–100°C), solvent polarity (methanol vs. DMF), and catalyst loading (Pd(PPh₃)₄) are tested.

- Response Surface Methodology (RSM) : Models predict optimal yield (e.g., 85% yield at 80°C, 0.5 mol% catalyst) .

- Case Study : A flow-chemistry approach (continuous reactors) improves reproducibility and scalability, as shown in diazomethane syntheses .

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values in enzyme inhibition assays) be resolved?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., fluoro- or chloro-substituted derivatives) to isolate electronic effects. For instance, replacing bromine with fluorine increases polarity, altering membrane permeability and target binding .

- Assay Conditions : Standardize variables like pH (7.4 vs. 6.5), incubation time, and cell line (HEK293 vs. HeLa) to reduce variability .

- Data Table :

| Substituent | IC₅₀ (μM) | Assay Type |

|---|---|---|

| Br | 25 ± 3 | Kinase A |

| F | 18 ± 2 | Kinase A |

| Cl | 30 ± 4 | Kinase A |

Q. What computational strategies predict the compound’s reactivity in hydrolysis or oxidation reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for the hydrazine C–N bond (e.g., 65 kcal/mol), indicating susceptibility to oxidative cleavage .

- Molecular Dynamics (MD) : Simulates solvation effects in aqueous vs. organic solvents to predict hydrolysis rates. For example, ester hydrolysis accelerates in basic aqueous media (pH > 10) .

Q. How can researchers design experiments to probe the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Measure inhibition constants (Kᵢ) using Michaelis-Menten plots under varying substrate concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (ΔG, ΔH) between the compound and target enzymes .

- X-ray Crystallography : Resolve co-crystal structures to identify key interactions (e.g., hydrogen bonds with catalytic residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.